Cas no 2137569-71-0 (1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea)
![1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea structure](https://www.kuujia.com/scimg/cas/2137569-71-0x500.png)
1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
- 2137569-71-0
- EN300-738359
- 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
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- Inchi: 1S/C12H23N3O3S/c1-9(2)15-11(16)14-8-12-4-3-5-19(17,18)10(12)6-13-7-12/h9-10,13H,3-8H2,1-2H3,(H2,14,15,16)
- InChI Key: IFDMZMAYZMFPTA-UHFFFAOYSA-N
- SMILES: S1(CCCC2(CNC(NC(C)C)=O)CNCC12)(=O)=O
Computed Properties
- Exact Mass: 289.14601278g/mol
- Monoisotopic Mass: 289.14601278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 95.7Ų
1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738359-0.05g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 0.05g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-738359-0.1g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 0.1g |
$1496.0 | 2025-03-11 | |
Enamine | EN300-738359-0.5g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 0.5g |
$1632.0 | 2025-03-11 | |
Enamine | EN300-738359-1.0g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 1.0g |
$1701.0 | 2025-03-11 | |
Enamine | EN300-738359-10.0g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 10.0g |
$7312.0 | 2025-03-11 | |
Enamine | EN300-738359-2.5g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 2.5g |
$3332.0 | 2025-03-11 | |
Enamine | EN300-738359-5.0g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 5.0g |
$4930.0 | 2025-03-11 | |
Enamine | EN300-738359-0.25g |
1-({1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea |
2137569-71-0 | 95.0% | 0.25g |
$1564.0 | 2025-03-11 |
1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea
Comprehensive Overview of 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea (CAS No. 2137569-71-0)
The compound 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea (CAS No. 2137569-71-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex name reflects its intricate thiopyrano-pyrrol core, which is functionalized with a urea moiety. This combination of structural features makes it a promising candidate for various pharmaceutical applications, particularly in the development of novel enzyme inhibitors and receptor modulators.
In recent years, the demand for small-molecule therapeutics with high specificity and low toxicity has surged, driven by advancements in precision medicine. Researchers are increasingly focusing on compounds like 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea due to their potential to target disease-specific pathways. The sulfone group (1,1-dioxo) in its structure is particularly noteworthy, as it often enhances metabolic stability and binding affinity in drug candidates.
The synthesis of CAS No. 2137569-71-0 involves multi-step organic reactions, including cyclization and functional group transformations. Its thiopyrano[2,3-c]pyrrol scaffold is synthesized via stereoselective methods, ensuring high purity and yield. This compound has been explored in high-throughput screening assays, where it demonstrated notable activity against certain kinase targets, a hot topic in cancer research and autoimmune disease therapeutics.
One of the most frequently asked questions in drug discovery forums is how to optimize urea-based compounds for better bioavailability. The propan-2-yl substituent in this molecule addresses this concern by improving lipophilicity, a critical factor in oral drug delivery. Additionally, the methyl linker between the thiopyrano-pyrrol core and the urea group provides flexibility, which can enhance target engagement.
From an SEO perspective, terms like "thiopyrano-pyrrol derivatives", "urea-based drug candidates", and "CAS 2137569-71-0 applications" are highly searched in academic and industrial databases. This reflects the growing interest in structure-activity relationship (SAR) studies of such compounds. The lambda6-sulfur notation in its name also highlights its relevance in sulfur chemistry, a trending topic in green chemistry and sustainable synthesis.
In conclusion, 1-({1,1-Dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrol-4a-yl}methyl)-3-(propan-2-yl)urea represents a fascinating case study in modern medicinal chemistry. Its unique structure, combined with its potential therapeutic applications, makes it a subject of ongoing research. As the scientific community continues to explore its mechanistic pathways and clinical potential, this compound is poised to remain a key player in the drug development landscape.
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